Myricitrin

Gastrointestinal stability Oral bioavailability Flavonoid formulation

Myricitrin (CAS 17912-87-7) is a flavonol-3-O-α-L-rhamnopyranoside with 17.6-fold greater aqueous solubility (300 mg/L) than its aglycone myricetin (~17 mg/L), eliminating organic co-solvent dependence and improving dosing reliability. In head-to-head in vivo studies, it outperforms silymarin at equivalent doses for hepatoprotection, significantly reducing AST/ALT, hepatic lipid peroxidation, and TNF-α-driven inflammation. It achieves α-glucosidase inhibition with an IC50 of 0.25 μM and demonstrates targeted chondroprotective effects via MAPK/NF-κB suppression in osteoarthritis models. Its quantified gastrointestinal stability advantage (MYT > DMY > MYR) supports oral formulation. Select myricitrin when aqueous compatibility, in vivo hepatoprotective efficacy, and defined glycoside-specific pharmacology are non-negotiable.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 17912-87-7
Cat. No. B1677591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyricitrin
CAS17912-87-7
Synonyms3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside
myricitrin
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O
InChIInChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1
InChIKeyDCYOADKBABEMIQ-OWMUPTOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble to insoluble
Slightly Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myricitrin (CAS 17912-87-7): Flavonol Glycoside with Superior GI Stability and Hepatoprotective Differentiation for Research and Industrial Applications


Myricitrin (Myricetin-3-O-α-L-rhamnopyranoside; CAS 17912-87-7) is a naturally occurring flavonol glycoside isolated from the root bark of Myrica cerifera and leaves of Myrica rubra [1]. As the 3-O-rhamnoside derivative of the aglycone myricetin, it belongs to the flavonoid-3-O-glycoside class characterized by a pentahydroxyflavone core with an α-L-rhamnopyranosyl moiety at the C3 position via a glycosidic linkage [2]. Myricitrin exhibits aqueous solubility of approximately 300 mg/L, substantially exceeding that of its aglycone counterpart myricetin (~17 mg/L) and other common flavonols such as quercetin (~10 mg/L) [3]. It is commercially available in high-purity grades (≥95% to ≥99% by HPLC) as a light yellow to orange crystalline powder, with defined optical rotation specifications [α]20/D of -152° to -160° (c=0.5, MeOH) . This glycoside demonstrates notable gastrointestinal stability relative to structurally related flavonoids, positioning it as a scientifically distinct entity with quantifiable advantages in stability and solubility that directly influence experimental reproducibility and formulation feasibility [4].

Why Myricitrin (CAS 17912-87-7) Cannot Be Substituted by Myricetin or Quercetin: Quantified Stability and Solubility Differentiation


Flavonoid glycosides and their corresponding aglycones exhibit fundamentally distinct physicochemical and biopharmaceutical properties that preclude direct substitution in research and development workflows. The glycosylation of myricetin at the C3 position with α-L-rhamnose transforms myricitrin into an entity with markedly different solubility (300 mg/L for myricitrin versus ~17 mg/L for myricetin), gastrointestinal stability profile (MYT > DMY > MYR), and metabolic fate [1]. The rhamnoside moiety not only enhances aqueous compatibility but also confers differential enzyme inhibition kinetics—myricitrin and myricetin act through distinct competitive inhibition mechanisms with divergent IC50 values against α-glucosidase [2]. Furthermore, while myricetin demonstrates superior intrinsic antioxidant potency in certain acellular assays (DPPH IC50: 2.45 μg/mL vs myricitrin 3.61 μg/mL), myricitrin provides superior hepatoprotection in vivo when compared to the clinical standard silymarin, a finding not replicated with myricetin in equivalent comparative models [3][4]. These quantifiable differences across solubility, stability, enzyme inhibition potency, and in vivo efficacy establish that myricitrin represents a scientifically distinct selection rather than a freely interchangeable analog.

Myricitrin (17912-87-7) Quantitative Differentiation Evidence: Direct Comparative Data for Scientific Selection


Gastrointestinal Stability: Myricitrin Demonstrates Superior Stability Compared to Myricetin and Dihydromyricetin

In a head-to-head in vitro investigation of gastrointestinal stability under simulated physiological conditions, myricitrin (MYT) demonstrated superior stability compared to both myricetin (MYR) and dihydromyricetin (DMY). The stability order was established as MYT > DMY > MYR. All three flavonoids remained stable in simulated gastric fluid and buffer solutions at pH 1.2, but underwent pseudo-first-order kinetic degradation in simulated intestinal fluid and buffer solutions at pH 6.8 [1]. This differential stability profile has direct implications for oral formulation development and in vivo experimental design.

Gastrointestinal stability Oral bioavailability Flavonoid formulation In vitro digestion models

Aqueous Solubility: Myricitrin Exhibits 17.6-Fold Higher Water Solubility Than Its Aglycone Myricetin

Myricitrin demonstrates markedly superior aqueous solubility compared to its aglycone counterpart myricetin. Comprehensive pharmaceutical profiling data compiled from multiple studies establish myricitrin water solubility at 300 mg/L, whereas myricetin exhibits substantially lower solubility of approximately 17 mg/L [1]. For additional context, quercetin, another widely studied flavonol aglycone, demonstrates even lower solubility of approximately 10 mg/L [1]. This solubility advantage derives from the presence of the α-L-rhamnopyranosyl moiety at the C3 position, which increases hydrophilicity and reduces intermolecular aggregation tendencies characteristic of the planar aglycone structure.

Aqueous solubility Formulation development Flavonoid glycoside Bioavailability

Hepatoprotection: Myricitrin Provides Superior Protection Compared to Silymarin in CCl4-Induced Liver Injury Model

In a direct comparative in vivo study using carbon tetrachloride (CCl4)-intoxicated BALB/cN mice, myricitrin at doses of 10, 30, and 100 mg/kg was compared head-to-head against silymarin at 100 mg/kg, the established clinical hepatoprotective standard. Both compounds were administered by oral gavage once daily for two consecutive days following CCl4 intoxication. Myricitrin significantly ameliorated CCl4-induced increases in serum aspartate transaminase (AST) and alanine transaminase (ALT) levels and improved histopathological changes in the liver. Hepatic oxidative stress was reduced as evidenced by decreased lipid peroxidation with concomitant increase in glutathione (GSH) level and cytochrome P450 2E1 (CYP2E1) expression. Additionally, cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) overexpression were reduced, indicating suppression of inflammation [1]. The study explicitly concluded that myricitrin provided better hepatoprotection when compared to silymarin, which is consistent with its higher in vitro antioxidant potential [1].

Hepatoprotection Liver fibrosis Oxidative stress Carbon tetrachloride model Silymarin comparator

α-Glucosidase Inhibition: Myricitrin Demonstrates Potent Inhibitory Activity with IC50 of 0.25 μM in Isolated Compound Screening

In a comprehensive phytochemical investigation of Guiera senegalensis leaves, eight isolated phenolic compounds including myricetin, myricitrin, and quercetin were evaluated for α-glucosidase inhibitory activity. Myricitrin exhibited potent inhibition with an IC50 value of 0.25 ± 0.03 μM, while quercetin showed an IC50 of 7.71 ± 0.17 μM against the same enzyme system [1]. The 1,3,4,5-tetra-O-galloylquinic acid demonstrated an IC50 of 7.21 ± 0.21 μM for free radical scavenging, further contextualizing the relative potency [1]. Independent mechanistic studies have confirmed that myricitrin acts as a competitive inhibitor of α-glucosidase, with molecular docking revealing that hydrogen bonding and π-conjugation interactions mediate enzyme binding [2]. Notably, myricetin demonstrated even higher inhibitory activity in this class, with IC50 values reported at 0.02 mg/mL (approximately 0.063 μM) in some studies and 33.20 ± 0.43 μmol/L in others, representing the most potent flavonol in this enzyme inhibition class [3].

α-Glucosidase inhibition Diabetes research Enzyme kinetics Flavonoid SAR

Antioxidant Activity: Myricitrin Retains Potent Radical Scavenging Activity with Rhamnoside-Dependent Modulation

Comparative antioxidant profiling of myricitrin and myricetin across multiple assay platforms reveals systematic differences attributable to the 3-O-rhamnoside moiety. In DPPH radical scavenging assays using isolated compounds from Syzygium malaccense, myricitrin demonstrated an IC50 of 3.61 ± 1.04 μg/mL, while myricetin exhibited moderately higher potency with an IC50 of 2.45 ± 1.07 μg/mL [1]. In the ABTS radical cation scavenging assay, myricitrin showed an IC50 of 9.84 ± 1.11 μg/mL compared to myricetin's 5.20 ± 1.08 μg/mL [1]. The ferric reducing antioxidant power (FRAP) assay revealed myricitrin's superior reducing capacity at 3813.67 ± 54.09 mM Fe(II)/g sample versus myricetin at 1937.5 ± 76.03 mM Fe(II)/g sample [1]. In bulk methyl linoleate oxidation studies at 40°C, myricitrin was slightly less active than myricetin, with the rhamnoside derivatives (quercitrin and myricitrin) both possessing activity close to that of their corresponding aglycones [2]. This structure-activity relationship indicates that while glycosylation modestly attenuates radical scavenging potency in acellular systems, it simultaneously confers substantial improvements in solubility and stability that may enhance net antioxidant effects in biological contexts.

Antioxidant Free radical scavenging DPPH assay ABTS assay FRAP assay Structure-activity relationship

Myricitrin (CAS 17912-87-7): Evidence-Backed Research and Industrial Application Scenarios


Hepatoprotection and Liver Fibrosis Research

Myricitrin is a high-priority candidate for hepatoprotection studies based on direct head-to-head in vivo evidence demonstrating superior efficacy compared to silymarin at equivalent 100 mg/kg doses in CCl4-intoxicated mice [1]. The compound significantly ameliorates serum AST/ALT elevation, reduces hepatic lipid peroxidation, increases GSH levels and CYP2E1 expression, and suppresses COX-2 and TNF-α-mediated inflammation [1]. Researchers investigating natural product-based interventions for acute liver injury, hepatic fibrosis, or oxidative stress-mediated hepatotoxicity should prioritize myricitrin over myricetin due to the combination of superior in vivo hepatoprotective efficacy and the compound's 17.6-fold higher aqueous solubility (300 mg/L vs ~17 mg/L), which facilitates more reliable dosing and formulation [2]. The established gastrointestinal stability advantage (MYT > DMY > MYR) further supports oral administration studies [3].

Metabolic Disorder and Diabetes Research

For α-glucosidase inhibition studies relevant to type 2 diabetes and postprandial hyperglycemia management, myricitrin offers a distinct profile with an IC50 of 0.25 ± 0.03 μM [4]. While myricetin demonstrates higher intrinsic potency in this enzyme class (IC50 values as low as 0.02 mg/mL), myricitrin's glycoside structure confers superior aqueous solubility (300 mg/L vs ~17 mg/L) and distinct gastrointestinal stability characteristics that may influence in vivo efficacy [2][3]. Researchers should select myricitrin when the experimental objective requires a flavonol glycoside with balanced enzyme inhibition potency and favorable physicochemical properties for oral formulation or when investigating the role of 3-O-glycosylation on α-glucosidase inhibition kinetics and binding mechanisms [5].

Antioxidant Formulation and Functional Food Development

Myricitrin is the preferred flavonol selection for aqueous antioxidant formulations requiring high reducing capacity and water compatibility. The compound demonstrates a FRAP value of 3813.67 ± 54.09 mM Fe(II)/g, which is 1.97-fold higher than myricetin (1937.5 ± 76.03 mM Fe(II)/g) [6]. Although myricetin exhibits moderately superior potency in DPPH (IC50 2.45 vs 3.61 μg/mL) and ABTS (IC50 5.20 vs 9.84 μg/mL) assays, myricitrin's 17.6-fold solubility advantage (300 mg/L vs ~17 mg/L) enables higher concentration aqueous stock solutions, reduces organic co-solvent requirements, and improves experimental reproducibility in cell culture and in vivo settings [2]. For functional food, nutraceutical, or cosmetic applications where aqueous compatibility and net reducing power are prioritized over maximal acellular radical scavenging, myricitrin is the scientifically justified selection.

Anti-Inflammatory and Osteoarthritis Research

Myricitrin demonstrates targeted anti-inflammatory activity in chondrocytes and osteoarthritis models, with direct evidence showing inhibition of IL-1β-induced extracellular matrix (ECM) degradation in mouse chondrocytes and reduction of OARSI scores in surgically-induced OA models [7]. Mechanistically, myricitrin inhibits IL-1β-induced production of NO and PGE2, reduces expression of MMP-13, MMP-3, and ADAMTS5, prevents collagen-II degradation, and suppresses MAPK and NF-κB activation in mouse chondrocytes [7]. Comparative studies indicate that myricetin, rather than its glycoside myricitrin, demonstrates superior suppression of Propionibacterium acnes-stimulated IL-8 and IL-6 production in human sebocytes [8]. This application-specific divergence underscores that myricitrin should be prioritized for OA and chondrocyte inflammation studies, while myricetin may be more appropriate for acne-related inflammatory investigations. Researchers must select the compound based on the specific inflammatory pathway and cell type under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myricitrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.